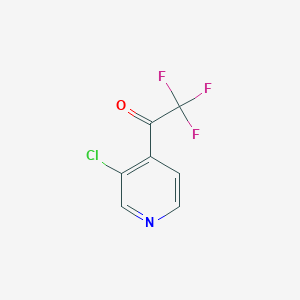

1-(3-Chloropyridin-4-yl)-2,2,2-trifluoroethanone

Description

Properties

IUPAC Name |

1-(3-chloropyridin-4-yl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO/c8-5-3-12-2-1-4(5)6(13)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICCNDTGRGXLQCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(=O)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10744468 | |

| Record name | 1-(3-Chloropyridin-4-yl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10744468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060802-13-2 | |

| Record name | 1-(3-Chloropyridin-4-yl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10744468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Chloropyridin-4-yl)-2,2,2-trifluoroethanone: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-(3-Chloropyridin-4-yl)-2,2,2-trifluoroethanone, a key building block in the synthesis of complex agrochemicals and pharmaceuticals. The strategic placement of a trifluoroacetyl group on a chloropyridine scaffold imparts unique reactivity and properties, making it a valuable intermediate for researchers and drug development professionals. This document details its physicochemical properties, provides a well-reasoned synthetic protocol, explores its reactivity profile with mechanistic insights, and discusses its applications in modern chemical synthesis.

Introduction: The Strategic Importance of Fluorinated Pyridine Ketones

The incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry. The trifluoromethyl (-CF3) group, in particular, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When combined with the versatile pyridine ring, a common scaffold in numerous bioactive compounds, the resulting structures offer a rich landscape for chemical exploration.

1-(3-Chloropyridin-4-yl)-2,2,2-trifluoroethanone is a prime example of a strategically designed synthetic intermediate. The trifluoromethyl ketone moiety is a potent electrophile and a bioisostere for carboxylic acids, capable of forming stable hydrates that can mimic the transition state of enzymatic reactions.[1][2][3] The chloropyridine ring provides multiple sites for further functionalization, making this compound a valuable precursor for a diverse range of target molecules. This guide aims to provide a detailed technical resource for scientists working with or considering the use of this important synthetic building block.

Physicochemical and Spectroscopic Properties

Physicochemical Properties

The following table summarizes the key physicochemical properties of 1-(3-Chloropyridin-4-yl)-2,2,2-trifluoroethanone.

| Property | Value | Source |

| Molecular Formula | C₇H₃ClF₃NO | Calculated |

| Molecular Weight | 209.55 g/mol | Calculated |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | Analogy |

| Boiling Point | Estimated to be in the range of 180-220 °C at atmospheric pressure | Analogy |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) and sparingly soluble in water. | Analogy |

Spectroscopic Characterization (Predicted)

The following sections detail the predicted spectroscopic data for 1-(3-Chloropyridin-4-yl)-2,2,2-trifluoroethanone, which are essential for its identification and characterization.

The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the protons on the pyridine ring. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom, the trifluoroacetyl group, and the nitrogen atom in the pyridine ring.[4][5][6][7][8][9]

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | ~8.9 | s | - |

| H-5 | ~7.8 | d | ~5.0 |

| H-6 | ~8.7 | d | ~5.0 |

Disclaimer: These are predicted values and should be confirmed by experimental data.

The carbon NMR spectrum will be characterized by signals for the five carbons of the pyridine ring and the two carbons of the trifluoroacetyl group. The carbonyl carbon and the carbon attached to the trifluoromethyl group will have distinct chemical shifts.[10][11][12][13] The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F coupling) |

| C=O | ~180 | q |

| CF₃ | ~116 | q |

| C-2 | ~152 | s |

| C-3 | ~135 | s |

| C-4 | ~145 | s |

| C-5 | ~125 | s |

| C-6 | ~150 | s |

Disclaimer: These are predicted values and should be confirmed by experimental data.

The IR spectrum will be dominated by a strong absorption band characteristic of the carbonyl (C=O) stretching vibration. Due to the electron-withdrawing trifluoromethyl group, this band is expected at a higher wavenumber compared to non-fluorinated ketones.[14][15][16][17][18][19][20][21]

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C=O (ketone) | ~1730 - 1750 | Strong |

| C-F | ~1100 - 1300 | Strong, multiple bands |

| C-Cl | ~700 - 800 | Medium to Strong |

| Aromatic C=C, C=N | ~1400 - 1600 | Medium to Strong |

The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns.[22][23][24][25][26] Key fragments would likely arise from the loss of the trifluoromethyl group and cleavage of the pyridine ring.

| m/z | Predicted Fragment |

| 209/211 | [M]⁺ (showing isotopic pattern for one chlorine) |

| 140/142 | [M - CF₃]⁺ |

| 112/114 | [Chloropyridine fragment]⁺ |

Synthesis and Purification

Proposed Synthetic Protocol: Grignard Reaction with Trifluoroacetic Anhydride

This protocol outlines a likely method for the preparation of the title compound.

Reaction Scheme:

A proposed synthetic route.

Materials:

-

3-Chloro-4-iodopyridine

-

Isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl), 1.3 M in THF

-

Trifluoroacetic anhydride ((CF₃CO)₂O)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Grignard Reagent Formation: To a dry, nitrogen-flushed round-bottom flask, add 3-chloro-4-iodopyridine (1.0 eq). Dissolve it in anhydrous THF. Cool the solution to -15 °C in an ice-salt bath.

-

Transmetalation: Slowly add i-PrMgCl·LiCl solution (1.1 eq) dropwise to the cooled solution, maintaining the temperature below -10 °C. Stir the resulting mixture at this temperature for 1 hour to ensure complete formation of the 3-chloro-4-pyridylmagnesium chloride.

-

Trifluoroacetylation: In a separate dry, nitrogen-flushed flask, dissolve trifluoroacetic anhydride (1.5 eq) in anhydrous THF. Cool this solution to -78 °C in a dry ice/acetone bath.

-

Addition: Slowly add the freshly prepared Grignard reagent from step 2 to the cooled solution of trifluoroacetic anhydride via cannula, keeping the internal temperature below -70 °C.

-

Reaction: Stir the reaction mixture at -78 °C for 2 hours.

-

Quenching: Slowly warm the reaction to 0 °C and quench by the careful addition of saturated aqueous NH₄Cl solution.

-

Work-up: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-(3-Chloropyridin-4-yl)-2,2,2-trifluoroethanone.

Causality in Experimental Choices

-

Grignard Reagent: The use of i-PrMgCl·LiCl (a Turbo Grignard reagent) is crucial for the efficient formation of the pyridyl Grignard reagent from the corresponding iodide at low temperatures, preventing side reactions common with pyridine derivatives.

-

Low-Temperature Addition: The addition of the Grignard reagent to trifluoroacetic anhydride at -78 °C is essential to prevent over-addition and other side reactions, ensuring the formation of the desired ketone.

-

Aqueous Work-up: The use of saturated NH₄Cl for quenching is a mild method to protonate any remaining organometallic species without causing significant hydrolysis of the product. The NaHCO₃ wash neutralizes any remaining trifluoroacetic acid.

Reactivity Profile and Mechanistic Insights

The reactivity of 1-(3-Chloropyridin-4-yl)-2,2,2-trifluoroethanone is dominated by the electrophilic nature of the trifluoromethyl ketone and the substitution patterns possible on the chloropyridine ring.

Reactivity of the Trifluoromethyl Ketone

The carbonyl carbon of the trifluoroacetyl group is highly electrophilic due to the strong electron-withdrawing effect of the three fluorine atoms.[1][2][3][30] This makes it susceptible to attack by a wide range of nucleophiles.

General nucleophilic addition to the trifluoroacetyl group.

-

Hydration: In the presence of water, trifluoromethyl ketones readily form stable gem-diol hydrates. This is a key feature that contributes to their biological activity as enzyme inhibitors.

-

Reduction: The ketone can be reduced to the corresponding alcohol using various reducing agents such as sodium borohydride.

-

Wittig-type Reactions: It can undergo olefination reactions, although the high electrophilicity might require modified conditions.

-

Addition of Organometallics: Grignard or organolithium reagents can add to the carbonyl to form tertiary alcohols.

Reactivity of the Chloropyridine Ring

The chloropyridine ring offers several avenues for further synthetic transformations.

-

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the 3-position can be displaced by strong nucleophiles, although this position is generally less reactive than the 2- or 4-positions.

-

Cross-Coupling Reactions: The C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form C-C, C-N, and C-O bonds.

-

Modification of the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can be protonated, alkylated, or oxidized to an N-oxide, which can further modify the reactivity of the ring.

Applications in Drug Discovery and Agrochemical Synthesis

Trifluoromethylated pyridine derivatives are prevalent in a wide range of commercial and investigational agrochemicals and pharmaceuticals.[31][32][33] 1-(3-Chloropyridin-4-yl)-2,2,2-trifluoroethanone serves as a key intermediate in the synthesis of these complex molecules.

Role in Agrochemicals

Many modern herbicides, insecticides, and fungicides contain the trifluoromethylpyridine moiety.[31][33] The trifluoromethyl group often enhances the efficacy and metabolic stability of the active ingredient. The title compound can be used to introduce the 3-chloro-4-(trifluoroacetyl)pyridin-4-yl fragment, which can then be elaborated into the final agrochemical product.

Importance in Medicinal Chemistry

In drug discovery, the trifluoromethyl ketone group is a well-regarded pharmacophore.[2][3][30] It can act as a transition-state analogue inhibitor for various enzymes, particularly proteases and esterases. The ability to synthesize derivatives of 1-(3-Chloropyridin-4-yl)-2,2,2-trifluoroethanone allows for the exploration of new chemical space in the search for novel therapeutic agents. The chloropyridine portion of the molecule can be modified to optimize pharmacokinetic properties and target engagement.

Safety and Handling

Trifluoromethyl ketones should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. While specific toxicity data for this compound is not available, it should be treated as potentially harmful if inhaled, ingested, or in contact with skin. Refer to the Safety Data Sheet (SDS) for similar compounds for more detailed handling and disposal information.

Conclusion

1-(3-Chloropyridin-4-yl)-2,2,2-trifluoroethanone is a highly valuable and versatile building block for chemical synthesis. Its unique combination of a reactive trifluoromethyl ketone and a functionalizable chloropyridine ring makes it an attractive starting material for the synthesis of a wide array of complex molecules with potential applications in the pharmaceutical and agrochemical industries. This technical guide provides a foundational understanding of its properties, a practical synthetic approach, and an overview of its potential applications, serving as a valuable resource for researchers and scientists in the field.

References

- Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. (n.d.).

- Pyridine synthesis. (n.d.). Organic Chemistry Portal.

- Correlations of the infrared spectra of some pyridines. (n.d.). Semantic Scholar.

- Kelly, C. B., Mercadante, M. A., & Leadbeater, N. E. (2015). Trifluoromethyl ketones: properties, preparation, and application.

- An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Bromo-2-chloropyridine. (n.d.). Benchchem.

- Fragmentation processes of methylbutyl trifluoroacetates studied by tandem quadrupole mass spectrometry and isotope labeling. (2008).

- The Enhanced Reactivity of Trifluoromethyl Ketones: A Technical Guide for Drug Development Professionals. (n.d.). Benchchem.

- Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals. (2021).

- Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (2021). Beilstein Journal of Organic Chemistry, 17, 416-424.

- 2-Chloropyridine(109-09-1) 1H NMR spectrum. (n.d.). ChemicalBook.

- Cook, G. L., & Church, F. M. (1957). Correlations of the Infrared Spectra of Some Pyridines. The Journal of Physical Chemistry, 61(4), 458–462.

- SPECTRAL STUDY OF SUBSTITUTED PYRIDINE. (n.d.). AJEET.

- Understanding the Synthesis and Applications of Trifluoromethylated Ketones. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Synthesis routes of pyridine TFA. (n.d.). Benchchem.

- Proton magnetic resonance spectra of several 2-substituted pyridines. (1961). The Journal of Physical Chemistry, 65(6), 1074–1075.

- Representative triflate salt (TFA: pyridine) mediated... (n.d.).

- Comins, D. L., & Dehghani, A. (1992). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 92(6), 1045-1061.

- Andersson, H., Almqvist, F., & Olsson, R. (2007). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry, 5(10), 1529-1536.

- Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). Inorganic Chemistry, 61(34), 13444-13457.

- 4'-(Trifluoromethyl)acetophenone(709-63-7) 13C NMR spectrum. (n.d.). ChemicalBook.

- Phenyl trifluoromethyl ketone. (n.d.). SpectraBase.

- Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples. (2023). Molecules, 28(4), 1585.

- Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl-Bearing Stereogenic Centers. (2015). The Journal of Organic Chemistry, 80(3), 1572-1579.

- 13C NMR Spectroscopy. (n.d.). Thieme.

- Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives. (1974). Journal of the Chemical Society, Perkin Transactions 1, 1243-1247.

- The Critical Role of 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone in Modern Drug Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- NMR Chemical Shift Values Table. (n.d.). Chemistry Steps.

- 12.6 Infrared Spectra of Some Common Functional Groups. (n.d.). In Organic Chemistry.

- Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents. (2018). Journal of the American Society for Mass Spectrometry, 29(3), 553-560.

- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (1964). Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 12, 621-625.

- Mass spectrometry of trifluoroacetyl derivatives of nucleosides and hydrolysates of deoxyribonucleic acid. (1971). Biochemistry, 10(11), 2074-2082.

- Spectral data of 1 a (¹³C NMR shifts in blue and ¹H in yellow, in ppm,... (n.d.).

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2020). Journal of Pesticide Science, 45(3), 141-150.

- Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale. (2018). Journal of the American Chemical Society, 140(35), 11045-11053.

- The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. (2022). Spectroscopy, 37(8), 22-26.

- Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder.

- Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry.

- Infrared Spectroscopy Absorption Table. (2023, September 11). Chemistry LibreTexts.

- Pyridine trifluoroacet

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2020). Journal of Pesticide Science, 45(3), 141-150.

- the synthesis and microbiological activity of new 4-chloropyridin-2-yl derivatives. (2009). Acta Poloniae Pharmaceutica, 66(2), 141-147.

- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (2021). Chinese Chemical Letters, 32(12), 3737-3746.

- Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. (2024). Organic Letters, 26(2), 336-341.

- Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956–960.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Chloropyridine(109-09-1) 1H NMR spectrum [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 10. m.chemicalbook.com [m.chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. researchgate.net [researchgate.net]

- 14. semanticscholar.org [semanticscholar.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. View of SPECTRAL STUDY OF SUBSTITUTED PYRIDINE [ajeee.co.in]

- 17. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 18. spectroscopyonline.com [spectroscopyonline.com]

- 19. uanlch.vscht.cz [uanlch.vscht.cz]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Pyridine synthesis [organic-chemistry.org]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 30. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 31. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]

A Technical Guide to 1-(3-Chloropyridin-4-yl)-2,2,2-trifluoroethanone: A Key Intermediate in Modern Chemistry

Abstract: This document provides an in-depth technical overview of 1-(3-Chloropyridin-4-yl)-2,2,2-trifluoroethanone, CAS number 1060802-13-2. As a halogenated trifluoromethyl pyridine derivative, this compound serves as a highly valuable and versatile building block in the synthesis of complex organic molecules. The presence of both a reactive chloropyridine core and an electron-withdrawing trifluoromethyl ketone moiety makes it a strategic intermediate for drug discovery and agrochemical development. This guide will explore its physicochemical properties, detail robust synthetic methodologies, analyze its chemical reactivity and utility, and discuss its applications in medicinal chemistry, providing researchers and development professionals with a comprehensive resource.

Core Compound Characteristics

1-(3-Chloropyridin-4-yl)-2,2,2-trifluoroethanone is a specialized chemical intermediate whose structure is primed for further functionalization. The trifluoromethyl group is a well-established bioisostere for various groups, often introduced to enhance metabolic stability, binding affinity, and lipophilicity of a parent molecule. The trifluoromethylpyridine (TFMP) motif is a key structural feature in numerous active ingredients across the pharmaceutical and agrochemical sectors[1]. The chloro-substituent on the pyridine ring provides a reactive handle for nucleophilic aromatic substitution, enabling the facile introduction of diverse functionalities.

Physicochemical Properties

A summary of the key computed and known properties of the compound is presented below. Experimental data for properties such as melting and boiling points are not widely published and should be determined empirically upon handling.

| Property | Value | Source |

| CAS Number | 1060802-13-2 | N/A |

| Molecular Formula | C₇H₃ClF₃NO | [2][3] |

| Molecular Weight | 209.55 g/mol | [2][3] |

| Monoisotopic Mass | 208.98552 Da | [2][3] |

| IUPAC Name | 1-(3-chloro-4-pyridinyl)-2,2,2-trifluoroethanone | [4] |

| Predicted XlogP | 2.6 - 2.9 | [2][3] |

| Appearance | Not specified (typically solid) | N/A |

Synthesis and Manufacturing Insights

The synthesis of aryl trifluoromethyl ketones has been a significant area of research, driven by the importance of these motifs in bioactive molecules. A highly effective and economically viable route for preparing compounds like 1-(3-Chloropyridin-4-yl)-2,2,2-trifluoroethanone involves the direct trifluoromethylation of a corresponding ester precursor.

Protocol: Nucleophilic Trifluoromethylation of Methyl 3-chloroisonicotinate

This state-of-the-art method utilizes fluoroform (HCF₃), a readily available and inexpensive industrial byproduct, as the trifluoromethyl source[5][6]. The causality behind this protocol's success lies in the in-situ generation of the trifluoromethyl anion (CF₃⁻), a potent nucleophile, under carefully controlled conditions.

Reaction Scheme:

-

Precursor: Methyl 3-chloroisonicotinate

-

Reagents: Fluoroform (HCF₃), Potassium bis(trimethylsilyl)amide (KHMDS)

-

Solvent: Triglyme

-

Temperature: -40 °C

Step-by-Step Methodology:

-

A solution of methyl 3-chloroisonicotinate is prepared in anhydrous triglyme within a reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen).

-

The vessel is cooled to an internal temperature of -40 °C using a suitable cooling bath.

-

Potassium bis(trimethylsilyl)amide (KHMDS) is added portion-wise to the solution. KHMDS is a strong, non-nucleophilic base crucial for the deprotonation of fluoroform without competing side reactions.

-

Fluoroform (HCF₃) gas is then bubbled through the reaction mixture at a controlled rate. The KHMDS abstracts a proton from HCF₃ to generate the nucleophilic CF₃⁻ anion.

-

This CF₃⁻ anion attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate subsequently collapses, eliminating the methoxy group to yield the final trifluoromethyl ketone product.

-

The reaction is monitored by an appropriate technique (e.g., TLC or LC-MS) until completion.

-

Upon completion, the reaction is quenched with a suitable proton source (e.g., saturated ammonium chloride solution) and extracted with an organic solvent. The product is then purified using standard techniques such as column chromatography.

This method is noted for its high efficiency and good yields, presenting a straightforward process for converting various esters into their corresponding trifluoromethyl ketones[5].

Synthesis Workflow Diagram

The following diagram illustrates the key transformation in the synthesis protocol.

Caption: Synthetic route from an ester precursor to the target trifluoromethyl ketone.

Chemical Reactivity and Synthetic Utility

The title compound is a bifunctional intermediate, offering two primary sites for chemical modification: the trifluoromethyl ketone group and the C-Cl bond on the pyridine ring. This dual reactivity makes it a powerful tool for building molecular complexity.

-

Reactions at the Ketone: The trifluoromethyl ketone is highly electrophilic due to the strong electron-withdrawing nature of the CF₃ group. It can undergo a variety of transformations, including:

-

Reduction: Can be selectively reduced to the corresponding trifluoromethyl alcohol, a chiral center that is often important for biological activity.

-

Condensation: Can react with hydrazines or hydroxylamines to form hydrazones or oximes, which are precursors to various five-membered heterocycles.

-

Wittig-type Reactions: Can be converted to a trifluoromethyl-substituted alkene.

-

-

Reactions at the Pyridine Ring: The chlorine atom at the 3-position is susceptible to Nucleophilic Aromatic Substitution (SₙAr) . This allows for the displacement of the chloride with a wide range of nucleophiles, a cornerstone strategy in modern medicinal chemistry for library synthesis.

-

N-Nucleophiles: Amines, anilines, and other nitrogen-containing heterocycles can be introduced. For example, the synthesis of Met kinase inhibitors often involves coupling an aminopyridine fragment to another aromatic system[7].

-

O-Nucleophiles: Alcohols and phenols can be used to form ether linkages.

-

S-Nucleophiles: Thiols can be used to form thioethers.

-

Reaction Pathways Diagram

This diagram visualizes the primary reactive sites and potential transformations.

Caption: Key reactive sites and potential synthetic transformations of the title compound.

Applications in Medicinal Chemistry

While 1-(3-Chloropyridin-4-yl)-2,2,2-trifluoroethanone is not an end-product itself, its structural motifs are prevalent in numerous biologically active agents. Its value lies in its role as a key building block for synthesizing drug candidates.

-

Kinase Inhibitors: The 3-chloropyridine scaffold is a component of potent enzyme inhibitors. For instance, derivatives like N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607) have been identified as selective and orally efficacious inhibitors of the Met kinase superfamily, which are important targets in oncology[7]. The title compound provides a direct route to introduce the required 3-chloropyridin-4-yl moiety.

-

Ion Channel Modulators: Substituted chloropyridines are also found in modulators of ion channels. BCTC, a potent antagonist of the vanilloid receptor 1 (VR1) with analgesic properties, incorporates a 3-chloropyridin-2-yl group, demonstrating the utility of this scaffold in neuroscience drug discovery[8].

-

Agrochemicals: Trifluoromethylpyridines are a cornerstone of the modern agrochemical industry, with applications as herbicides, fungicides, and insecticides[1]. The unique physicochemical properties conferred by the TFMP moiety contribute to the efficacy and selectivity of these agents.

Spectroscopic Profile (Predicted)

No publicly available experimental spectra for this specific compound were identified. The following section describes the expected spectroscopic characteristics based on its chemical structure. Empirical data should be acquired for definitive characterization.

-

¹H NMR: Three distinct signals are expected in the aromatic region (δ 7.5-9.0 ppm) corresponding to the protons on the pyridine ring. The signals would exhibit coupling patterns consistent with a 3,4-disubstituted pyridine system.

-

¹⁹F NMR: A sharp singlet is expected for the three equivalent fluorine atoms of the CF₃ group.

-

¹³C NMR: Resonances for the five carbons of the pyridine ring, a downfield signal for the carbonyl carbon (~180 ppm, split into a quartet by the fluorine atoms), and a signal for the CF₃ carbon (~117 ppm, also a quartet with a large C-F coupling constant).

-

Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the ketone C=O stretch is expected around 1720-1740 cm⁻¹. Other significant bands would include C-F stretching vibrations (1100-1300 cm⁻¹) and C-Cl stretching.

-

Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular formula. The predicted collision cross-section values for common adducts are tabulated below.

| Adduct | m/z (Predicted) | Source |

| [M+H]⁺ | 209.99280 | [2][3] |

| [M+Na]⁺ | 231.97474 | [2][3] |

| [M-H]⁻ | 207.97824 | [2][3] |

Safety and Handling

As a halogenated, reactive organic intermediate, 1-(3-Chloropyridin-4-yl)-2,2,2-trifluoroethanone should be handled with care.

-

General Precautions: Handle in a well-ventilated place, preferably a chemical fume hood. Wear suitable personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat[9].

-

Toxicological Data: Specific toxicity data is not available. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin. Avoid formation of dust and aerosols[9].

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

1-(3-Chloropyridin-4-yl)-2,2,2-trifluoroethanone stands out as a high-value intermediate for chemical synthesis. Its strategic combination of a reactive chloropyridine ring and a versatile trifluoromethyl ketone functional group provides chemists with a powerful platform for the efficient construction of complex molecules. Modern synthetic methods, particularly those leveraging inexpensive fluoroform, make this building block accessible for applications ranging from the development of novel kinase inhibitors in oncology to the discovery of new agrochemicals. Its predictable reactivity and strategic importance ensure its continued relevance in the fields of medicinal and materials chemistry.

References

- Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system.

- Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journals.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- 1-(6-chloropyridin-2-yl)-2,2,2-trifluoroethanone. PubChemLite.

- 1-(2-chloropyridin-3-yl)-2,2,2-trifluoroethanone. PubChemLite.

- 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone. PubChem.

- Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. PubMed.

- 1-(3-broMopyridin-4-yl)-2,2,2-trifluoroethanone. Echemi.

- 4-(3-chloropyridin-2-yl)tetrahydropyrazine -1(2H)-carbox-amide (BCTC), a novel, orally effective vanilloid receptor 1 antagonist with analgesic properties. PubMed.

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - 1-(6-chloropyridin-2-yl)-2,2,2-trifluoroethanone (C7H3ClF3NO) [pubchemlite.lcsb.uni.lu]

- 3. PubChemLite - 1-(2-chloropyridin-3-yl)-2,2,2-trifluoroethanone (C7H3ClF3NO) [pubchemlite.lcsb.uni.lu]

- 4. 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone | C7H3BrF3NO | CID 71301925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]

- 7. Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine -1(2H)-carbox-amide (BCTC), a novel, orally effective vanilloid receptor 1 antagonist with analgesic properties: I. in vitro characterization and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

An In-depth Technical Guide to 1-(3-Chloropyridin-4-yl)-2,2,2-trifluoroethanone

Introduction

1-(3-Chloropyridin-4-yl)-2,2,2-trifluoroethanone is a halogenated pyridine derivative featuring a trifluoroethanone moiety. This compound is of significant interest to researchers in medicinal chemistry and drug discovery due to the unique physicochemical properties imparted by its constituent functional groups. The pyridine scaffold is a common motif in a vast array of pharmaceuticals, while the trifluoromethyl group is known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] The presence of a chlorine atom provides a site for further chemical modification, making this molecule a versatile building block for the synthesis of more complex chemical entities. This guide provides a comprehensive overview of the molecular structure, a proposed synthetic route, predicted spectroscopic data, and potential applications of 1-(3-Chloropyridin-4-yl)-2,2,2-trifluoroethanone.

Molecular Structure and Chemical Properties

The molecular structure of 1-(3-Chloropyridin-4-yl)-2,2,2-trifluoroethanone is characterized by a pyridine ring substituted at the 3-position with a chlorine atom and at the 4-position with a trifluoroacetyl group.

Key Structural Features:

-

Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom. The nitrogen atom's lone pair of electrons influences the ring's electronic properties, making it more electron-deficient than benzene.

-

Chlorine Atom: An electron-withdrawing group that further decreases the electron density of the pyridine ring and serves as a potential leaving group in nucleophilic substitution reactions.

-

Trifluoroacetyl Group: A powerful electron-withdrawing group due to the high electronegativity of the three fluorine atoms. This group significantly impacts the reactivity of the adjacent carbonyl and the pyridine ring.

A summary of the key chemical properties for 1-(3-Chloropyridin-4-yl)-2,2,2-trifluoroethanone is presented in the table below.

| Property | Value |

| CAS Number | 1060802-13-2 |

| Molecular Formula | C₇H₃ClF₃NO |

| Molecular Weight | 209.55 g/mol |

| IUPAC Name | 1-(3-chloropyridin-4-yl)-2,2,2-trifluoroethanone |

Proposed Synthesis Pathway

The proposed synthesis involves a lithium-halogen exchange at the 4-position of a suitable starting material, followed by acylation with a trifluoroacetic acid derivative. Due to the higher reactivity of bromine in lithium-halogen exchange, a more practical starting material would be 3-chloro-4-bromopyridine. However, direct lithiation of 3-chloropyridine is also a possibility, though regioselectivity can be a challenge.[2][4] A more reliable approach involves a Grignard reaction.

Experimental Protocol: Proposed Synthesis of 1-(3-Chloropyridin-4-yl)-2,2,2-trifluoroethanone

Materials:

-

3-Chloropyridine

-

Isopropylmagnesium chloride (iPrMgCl) in THF (typically 2.0 M)

-

Ethyl trifluoroacetate

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Grignard Reagent Formation:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 3-chloropyridine (1.0 eq) and dissolve in anhydrous THF under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add isopropylmagnesium chloride (1.1 eq) dropwise via the dropping funnel, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The formation of the Grignard reagent, 3-chloro-4-pyridylmagnesium chloride, is expected.

-

-

Acylation:

-

Cool the freshly prepared Grignard reagent solution to -78 °C using a dry ice/acetone bath.

-

In a separate flame-dried flask, dissolve ethyl trifluoroacetate (1.2 eq) in anhydrous THF.

-

Slowly add the solution of ethyl trifluoroacetate to the Grignard reagent solution dropwise, maintaining the temperature at -78 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 1-(3-Chloropyridin-4-yl)-2,2,2-trifluoroethanone.

-

Predicted Spectroscopic Data

In the absence of experimentally obtained spectra, the following data are predicted based on the analysis of structurally related compounds, including 3-chloropyridine and trifluoroacetophenone.[5][6][7][8][9][10]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show three signals in the aromatic region corresponding to the three protons on the pyridine ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~8.8 | Doublet | H-2 | Deshielded due to proximity to the nitrogen atom. |

| ~8.6 | Doublet | H-6 | Deshielded due to proximity to the nitrogen atom. |

| ~7.6 | Doublet of Doublets | H-5 | Influenced by both the chlorine atom and the trifluoroacetyl group. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum is expected to show seven distinct signals.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~180 | C=O | Carbonyl carbon, deshielded. |

| ~152 | C-2 | Adjacent to the nitrogen atom. |

| ~150 | C-6 | Adjacent to the nitrogen atom. |

| ~145 | C-4 | Attached to the electron-withdrawing trifluoroacetyl group. |

| ~135 | C-3 | Attached to the chlorine atom. |

| ~125 | C-5 | Aromatic CH. |

| ~117 (quartet) | CF₃ | Carbon of the trifluoromethyl group, split by fluorine atoms. |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.[7][11][12][13]

| Predicted Wavenumber (cm⁻¹) | Vibration |

| ~1720-1740 | C=O stretch (ketone) |

| ~1550-1600 | C=C and C=N stretches (aromatic ring) |

| ~1100-1300 | C-F stretches (strong, broad) |

| ~700-850 | C-Cl stretch |

Mass Spectrometry (MS)

The mass spectrum (electron ionization) is expected to show a molecular ion peak and characteristic fragmentation patterns.[9]

| m/z | Fragment |

| 209/211 | [M]⁺ (molecular ion, with isotopic pattern for Cl) |

| 181/183 | [M - CO]⁺ |

| 140/142 | [M - CF₃]⁺ |

| 111/113 | [3-chloropyridyl]⁺ |

| 69 | [CF₃]⁺ |

Potential Applications in Drug Discovery and Development

The trifluoroacetyl group is a key pharmacophore in several enzyme inhibitors. The carbonyl group can act as a "warhead" that forms a reversible covalent bond with nucleophilic residues (such as serine or cysteine) in the active site of an enzyme. This property makes 1-(3-Chloropyridin-4-yl)-2,2,2-trifluoroethanone a valuable starting material for the synthesis of potential inhibitors for various enzyme classes.

-

Kinase Inhibitors: The pyridine scaffold is prevalent in many approved kinase inhibitors.[14][15][16][17][] The title compound could serve as a fragment or starting material for the synthesis of inhibitors targeting various kinases involved in cancer and inflammatory diseases.

-

Protease Inhibitors: Trifluoromethyl ketones are known to be potent inhibitors of serine and cysteine proteases.[19] This compound could be elaborated to target proteases involved in viral replication or other pathological processes.

-

Other Enzymes: The reactive nature of the trifluoroacetyl group makes it a candidate for targeting other enzymes where covalent modification can lead to inhibition.

The chlorine atom at the 3-position provides a convenient handle for further diversification through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the exploration of a wide chemical space to optimize biological activity.[20]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-(3-Chloropyridin-4-yl)-2,2,2-trifluoroethanone is not widely available, general precautions for handling halogenated aromatic ketones should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

-

Inhalation and Contact: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

1-(3-Chloropyridin-4-yl)-2,2,2-trifluoroethanone is a valuable research chemical with significant potential in the field of drug discovery. Its unique combination of a modifiable chloropyridine core and a reactive trifluoroacetyl group makes it an attractive starting point for the synthesis of novel enzyme inhibitors. While detailed experimental data for this specific compound is limited, this guide provides a solid foundation for its synthesis, characterization, and exploration in medicinal chemistry programs based on sound chemical principles and data from closely related analogs.

References

-

Cobalt-catalyzed Cross-coupling Reaction of Chloropyridines with Grignard Reagents. (n.d.). Retrieved January 19, 2026, from [Link]

-

Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

-

Selective lithiation of 3-chloro-2-ethoxypyridine (1) and subsequent... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

-

REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE. (n.d.). Retrieved January 19, 2026, from [Link]

-

3-Chloropyridine | C5H4ClN - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

-

2,2,2-Trifluoroacetophenone | C8H5F3O - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

-

Investigation of the Molecular Structures, Electronic Properties and Vibrational Spectrum of Trifluoroacetophenone Using Density Functional - Scholastica. (2022). Retrieved January 19, 2026, from [Link]

-

2,3,6-Trifluoroacetophenone - the NIST WebBook. (n.d.). Retrieved January 19, 2026, from [Link]

-

Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated small molecules | Semantic Scholar. (2006). Retrieved January 19, 2026, from [Link]

-

Synthetic approaches and application of representative clinically approved fluorine-enriched anti-cancer medications - PubMed. (2024). Retrieved January 19, 2026, from [Link]

-

DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. (2015). Retrieved January 19, 2026, from [Link]

-

3-Chloropyridine | C5H4ClN | MD Topology | NMR | X-Ray. (n.d.). Retrieved January 19, 2026, from [Link]

-

3-Chloropyridine - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

-

1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

-

Ethanone, 2,2,2-trifluoro-1-phenyl- - the NIST WebBook. (n.d.). Retrieved January 19, 2026, from [Link]

-

Chloropyridine: Common isomorphs, synthesis, reactions and applications - Chempanda. (n.d.). Retrieved January 19, 2026, from [Link]

-

3-CHLOROPYRIDINE - gsrs. (n.d.). Retrieved January 19, 2026, from [Link]

-

2',4',5'-Trifluoroacetophenone - SpectraBase. (n.d.). Retrieved January 19, 2026, from [Link]

- Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents. (n.d.).

-

The preparation of pyridine derivatives from halogenopyridines by means of the grignard reaction III. Application of the reaction to 3-bromopyridine - ResearchGate. (2025). Retrieved January 19, 2026, from [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]

-

Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]

-

Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates - Organic Syntheses. (2023). Retrieved January 19, 2026, from [Link]

-

1-(3-Bromopyridin-4-yl)ethanone | 111043-06-2 | Tetrahedron. (n.d.). Retrieved January 19, 2026, from [Link]

-

The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC. (2022). Retrieved January 19, 2026, from [Link]

-

Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf. (n.d.). Retrieved January 19, 2026, from [Link]

- Synthetic method of 3-bromopyridine - Google Patents. (n.d.).

-

Tyrosine kinase inhibitor - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

-

n-(5-chloro-2-pyridyl)triflimide - Organic Syntheses Procedure. (n.d.). Retrieved January 19, 2026, from [Link]

-

Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf. (2025). Retrieved January 19, 2026, from [Link]

-

Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. (2022). Retrieved January 19, 2026, from [Link]

-

List of Multikinase inhibitors - Drugs.com. (n.d.). Retrieved January 19, 2026, from [Link]

-

Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. researchgate.net [researchgate.net]

- 3. 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone | C7H3BrF3NO | CID 71301925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. 3-Chloropyridine(626-60-8) 1H NMR spectrum [chemicalbook.com]

- 6. 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Trifluoroacetophenone(434-45-7) IR2 spectrum [chemicalbook.com]

- 8. 2,2,2-Trifluoroacetophenone | C8H5F3O | CID 9905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Ethanone, 2,2,2-trifluoro-1-phenyl- [webbook.nist.gov]

- 10. Trifluoroacetophenone(434-45-7) 1H NMR [m.chemicalbook.com]

- 11. yjes.scholasticahq.com [yjes.scholasticahq.com]

- 12. 2,3,6-Trifluoroacetophenone [webbook.nist.gov]

- 13. 4'-(Trifluoromethyl)acetophenone(709-63-7) IR Spectrum [m.chemicalbook.com]

- 14. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Tyrosine kinase inhibitor - Wikipedia [en.wikipedia.org]

- 16. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. drugs.com [drugs.com]

- 19. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 1-(3-Chloropyridin-4-yl)-2,2,2-trifluoroethanone

Abstract: This technical guide provides a comprehensive overview of the principal synthetic pathways for producing 1-(3-chloropyridin-4-yl)-2,2,2-trifluoroethanone, a key building block in medicinal and agrochemical research. The trifluoromethyl ketone (TFMK) moiety is a critical pharmacophore known for its ability to act as a potent enzyme inhibitor and enhance metabolic stability.[1][2] This document details two robust synthetic strategies: the acylation of a 4-pyridyl organometallic intermediate and the direct nucleophilic trifluoromethylation of a 3-chloropyridine-4-carboxylic acid derivative. Each pathway is discussed with respect to its underlying mechanism, experimental protocol, and key process considerations, providing researchers with the necessary insights for practical application.

Introduction and Strategic Overview

The pyridine scaffold is a ubiquitous feature in pharmaceuticals, while the incorporation of fluorine-containing groups, particularly the trifluoromethyl (CF3) group, is a well-established strategy for modulating the physicochemical properties of bioactive molecules.[3] The trifluoromethyl ketone (TFMK) functional group is of particular interest as it can form stable, covalent hydrate adducts that mimic the transition state of substrate hydrolysis, making TFMK-containing molecules potent inhibitors of enzymes such as proteases and esterases.[1]

1-(3-Chloropyridin-4-yl)-2,2,2-trifluoroethanone combines these valuable features, making it a highly sought-after intermediate for the synthesis of novel therapeutic agents and pesticides. This guide explores the most logical and field-proven methodologies for its synthesis, designed to be accessible for both laboratory-scale research and process development considerations.

Retrosynthetic Analysis

A logical approach to the synthesis of the target molecule involves two primary disconnections, which form the basis of the subsequent synthetic pathways.

-

C-C Bond Disconnection: The most intuitive disconnection is at the C-C bond between the pyridine ring and the carbonyl carbon. This suggests a reaction between a nucleophilic 3-chloro-4-pyridyl anion equivalent and an electrophilic trifluoroacetyl source.

-

C-CF3 Bond Disconnection: Alternatively, the bond between the carbonyl carbon and the trifluoromethyl group can be disconnected. This implies the addition of a nucleophilic trifluoromethyl anion equivalent to a carbonyl group derived from a 3-chloropyridine-4-carboxylic acid precursor.

Synthesis Pathway I: Acylation via Organometallic Intermediates

This pathway relies on the formation of a nucleophilic 4-pyridyl organometallic species from a 3-chloro-4-halopyridine precursor, which is then intercepted by an electrophilic trifluoroacetylating agent. This is a classic and powerful method for constructing aryl or heteroaryl ketones.[4]

Principle and Mechanistic Overview

The core of this strategy is a halogen-metal exchange reaction. A precursor such as 3-chloro-4-bromopyridine or 3-chloro-4-iodopyridine is treated with a strong organometallic base, typically an alkyllithium (e.g., n-BuLi) or a Grignard reagent (e.g., i-PrMgCl·LiCl), at cryogenic temperatures (-78 °C) to prevent side reactions. This generates a highly reactive 3-chloro-4-lithiopyridine or 3-chloro-4-pyridylmagnesium intermediate. This nucleophilic species then readily attacks the carbonyl carbon of a trifluoroacetic acid derivative, such as ethyl trifluoroacetate (ETFA), to form a tetrahedral intermediate that collapses upon aqueous workup to yield the desired trifluoromethyl ketone.

Detailed Experimental Protocol

Materials: 3-chloro-4-bromopyridine, anhydrous tetrahydrofuran (THF), n-butyllithium (2.5 M in hexanes), ethyl trifluoroacetate (ETFA), saturated aqueous NH₄Cl solution, diethyl ether.

Procedure:

-

To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add 3-chloro-4-bromopyridine (1.0 eq) and anhydrous THF to make a 0.2 M solution.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting dark solution for 45 minutes at -78 °C.

-

In a separate flask, prepare a solution of ethyl trifluoroacetate (1.2 eq) in anhydrous THF.

-

Add the ETFA solution dropwise to the reaction mixture at -78 °C. Stir for an additional 2 hours at this temperature.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

-

Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the title compound.

Process Considerations

-

Strengths: This is a highly convergent and often high-yielding route. The starting materials are generally accessible.

-

Challenges: The methodology requires strict anhydrous conditions and cryogenic temperatures (-78 °C) to manage the stability of the highly reactive organolithium intermediate. Premature warming can lead to decomposition and side reactions. The strong basicity of n-BuLi can also pose challenges with more complex substrates.

| Parameter | Condition | Rationale |

| Precursor | 3-chloro-4-bromopyridine | Bromoarenes undergo facile halogen-metal exchange. |

| Reagent | n-Butyllithium | Efficiently generates the organolithium species. |

| Solvent | Anhydrous THF | Aprotic, polar solvent suitable for organometallic reactions. |

| Temperature | -78 °C | Critical for the stability of the 4-lithiopyridine intermediate. |

| Acylating Agent | Ethyl Trifluoroacetate | Commercially available and effective electrophile. |

Synthesis Pathway II: Nucleophilic Trifluoromethylation of an Ester

This approach builds the target molecule by forming the C(CO)-CF₃ bond directly on a pre-functionalized pyridine ring. It involves the reaction of a 3-chloropyridine-4-carboxylic acid ester with a potent nucleophilic trifluoromethylating agent. This method avoids the generation of highly unstable pyridyl anions.

Principle and Mechanistic Overview

The electrophilic carbonyl carbon of an ester, such as methyl 3-chloropyridine-4-carboxylate, is susceptible to attack by a trifluoromethyl nucleophile (CF₃⁻ equivalent). Upon addition, a tetrahedral intermediate is formed, which subsequently eliminates the methoxide leaving group to generate the trifluoromethyl ketone. Two state-of-the-art methods for generating the CF₃⁻ nucleophile are particularly relevant.

Method A: Using Ruppert-Prakash Reagent (TMSCF₃)

Trifluoromethyltrimethylsilane (TMSCF₃), known as the Ruppert-Prakash reagent, is a widely used source of a nucleophilic CF₃ group.[1] Its activation by a catalytic amount of a fluoride source (e.g., tetrabutylammonium fluoride, TBAF) or a suitable alkoxide generates a pentacoordinate silicon species that readily transfers a CF₃⁻ equivalent to the ester.

Experimental Protocol:

-

To a flask under an inert atmosphere, add methyl 3-chloropyridine-4-carboxylate (1.0 eq), TMSCF₃ (1.5 eq), and anhydrous THF.

-

Cool the mixture to 0 °C.

-

Add a solution of tetrabutylammonium acetate (TBAA) or another suitable initiator (0.1 eq) in THF dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with 1 M HCl.

-

Extract the product with ethyl acetate, wash the combined organic layers with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate.

-

Purify by flash column chromatography.

Method B: Using Fluoroform (HCF₃)

A more modern and atom-economical approach utilizes fluoroform (HCF₃), a potent greenhouse gas but inexpensive CF₃ source.[1] Deprotonation of HCF₃ with a strong, non-nucleophilic base like potassium hexamethyldisilazide (KHMDS) in a suitable solvent system generates the CF₃ anion in situ, which then reacts with the ester.[1]

Experimental Protocol:

-

To a flask containing methyl 3-chloropyridine-4-carboxylate (1.0 eq) in triglyme, add KHMDS (2.0 eq) at -40 °C.

-

Bubble fluoroform (HCF₃) gas through the stirred solution for 1-2 hours while maintaining the temperature at -40 °C.

-

Monitor the reaction for completion.

-

Quench carefully with saturated aqueous NH₄Cl.

-

Perform an aqueous workup and extraction as described in the previous methods.

-

Purify the crude product by column chromatography.

Process Considerations

-

Strengths: This pathway avoids the use of cryogenic temperatures and highly reactive organolithium species, making it potentially safer and more scalable. The fluoroform method is particularly cost-effective from a reagent perspective.[1]

-

Challenges: The Ruppert-Prakash reagent can be costly for large-scale synthesis. The fluoroform method requires specialized equipment for handling a gas and a very strong base. The reaction conditions must be carefully optimized to prevent side reactions.

| Parameter | Method A (TMSCF₃) | Method B (HCF₃) |

| CF₃ Source | Trimethyl(trifluoromethyl)silane | Fluoroform |

| Activator/Base | TBAA or other fluoride source | KHMDS |

| Temperature | 0 °C to room temperature | -40 °C |

| Advantages | Milder conditions, well-established | High atom economy, inexpensive CF₃ source[1] |

| Disadvantages | Reagent cost | Gas handling, strong base required |

Visualization of Synthetic Workflows

The following diagrams illustrate the step-by-step transformations for each primary synthetic pathway.

Conclusion

The synthesis of 1-(3-chloropyridin-4-yl)-2,2,2-trifluoroethanone can be effectively achieved via two primary strategies. The acylation of an organometallic intermediate generated from 3-chloro-4-halopyridine is a convergent and robust method, though it necessitates stringent control over temperature and atmospheric conditions. Alternatively, the direct nucleophilic trifluoromethylation of a corresponding carboxylic ester offers a compelling alternative that avoids highly unstable intermediates and may be more amenable to process scale-up, with the choice between the Ruppert-Prakash reagent and fluoroform depending on a balance of cost, convenience, and equipment availability. The selection of the optimal route will depend on the specific constraints of the research environment, including scale, budget, and available expertise.

References

-

Mykhailiuk, P. K. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 436–444. [Link]

-

ResearchGate. (n.d.). Methods for the synthesis of 2‐trifluoromethyl pyridines. Retrieved from [Link]

- Ferreira, B. et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 15(9), 1144.

-

Gasser, F. et al. (2023). Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. BORIS Portal - Universität Bern. [Link]

-

Begue, J.-P., & Bonnet-Delpon, D. (2006). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications, (7), 775-785. [Link]

- Google Patents. (n.d.). ES2755333T3 - Process to prepare 1- (3,5-dichlorophenyl) -2,2,2-trifluoroethanone and its derivatives.

-

ResearchGate. (2019). Synthesis of Polysubstituted Trifluoromethyl Pyridines from Trifluoromethyl-α,β-ynones. The Journal of Organic Chemistry. [Link]

-

J&K Scientific. (n.d.). 3-Chloro-4-(trifluoromethyl)pyridine | 81565-19-7. Retrieved from [Link]

-

FAQ. (n.d.). How can 2-chloro-4-(trifluoromethyl) pyridine be synthesized and applied effectively? Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

- Google Patents. (n.d.). WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.

-

European Patent Office. (n.d.). EP3207018B1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone. Retrieved from [Link]

- Acta Poloniae Pharmaceutica. (2009).

- Google Patents. (n.d.). CN115504971A - Synthetic method of lotilanide.

-

ResearchGate. (2014). Trifluoromethylated Heterocycles. Current Topics in Medicinal Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

- MDPI. (2024). Efficient Trifluoromethylation of Halogenated Hydrocarbons Using Novel [(bpy)Cu(O2CCF2SO2F)2] Reagent. Molecules, 29(1), 245.

- Google Patents. (n.d.). CN116425671A - Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine.

-

Langlois, B. R., & Billard, T. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry, 14, 132–165. [Link]

-

National Institutes of Health. (n.d.). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Retrieved from [Link]

- Google Patents. (n.d.). EP3207018B1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.

Sources

- 1. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]

- 2. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 4. EP3207018B1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]

"1-(3-Chloropyridin-4-yl)-2,2,2-trifluoroethanone" spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(3-Chloropyridin-4-yl)-2,2,2-trifluoroethanone

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for the novel compound 1-(3-Chloropyridin-4-yl)-2,2,2-trifluoroethanone. In the absence of published experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), in conjunction with data from analogous structures and predictive algorithms, to construct a detailed and reliable spectroscopic profile. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification and characterization of this and similar fluorinated heterocyclic ketones. We will delve into the rationale behind expected spectral features, providing detailed protocols for data acquisition and interpretation.

Introduction: The Significance of 1-(3-Chloropyridin-4-yl)-2,2,2-trifluoroethanone

The molecule 1-(3-Chloropyridin-4-yl)-2,2,2-trifluoroethanone is a compound of significant interest in medicinal chemistry and materials science. The trifluoromethylketone moiety is a well-known bioisostere for aldehydes and ketones, often imparting desirable properties such as increased metabolic stability and enhanced binding affinity to biological targets. The chloropyridine scaffold is a common feature in numerous pharmaceuticals, contributing to the molecule's overall electronic and steric properties.

Given its potential utility, the unambiguous structural confirmation of 1-(3-Chloropyridin-4-yl)-2,2,2-trifluoroethanone is paramount. Spectroscopic techniques such as NMR, IR, and MS are the cornerstones of modern chemical analysis, providing a detailed "fingerprint" of a molecule's structure. This guide will provide an in-depth, predicted analysis of the spectroscopic data for this compound, offering a valuable resource for its synthesis and future applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can gain precise information about the connectivity and chemical environment of atoms within the molecule. For 1-(3-Chloropyridin-4-yl)-2,2,2-trifluoroethanone, we will focus on ¹H, ¹³C, and ¹⁹F NMR.

Experimental Protocol for NMR Data Acquisition

A standardized approach to acquiring high-quality NMR spectra is crucial for accurate interpretation.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can slightly influence chemical shifts.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

¹⁹F NMR Acquisition: Acquire the fluorine spectrum. ¹⁹F is a high-abundance, high-sensitivity nucleus, so acquisition is generally rapid.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will be characterized by signals from the three protons on the pyridine ring. Their chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom and the trifluoroacetyl group.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.9 - 9.1 | s | - |

| H-5 | 7.6 - 7.8 | d | ~5.0 |

| H-6 | 8.7 - 8.9 | d | ~5.0 |

-

Rationale:

-

H-2 and H-6: These protons are adjacent to the nitrogen atom in the pyridine ring, which deshields them, causing them to appear at a high chemical shift (downfield). H-2 is further deshielded by the adjacent chlorine atom.

-

H-5: This proton is less deshielded compared to H-2 and H-6.

-

Multiplicity: H-5 and H-6 are expected to be doublets due to coupling with each other. H-2 is expected to be a singlet as it has no adjacent protons.

-

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on all seven unique carbon atoms in the molecule. The trifluoromethyl group will have a pronounced effect on the carbonyl carbon and the quaternary carbon of the CF₃ group.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| C-2 | 152 - 154 | s |

| C-3 | 133 - 135 | s |

| C-4 | 145 - 147 | s |

| C-5 | 125 - 127 | s |

| C-6 | 150 - 152 | s |

| C=O | 175 - 178 | q |

| CF₃ | 115 - 118 | q |

-

Rationale:

-

Aromatic Carbons: The chemical shifts are typical for a substituted pyridine ring.

-

C=O: The carbonyl carbon is significantly deshielded and will appear as a quartet due to coupling with the three fluorine atoms.

-

CF₃: The carbon of the trifluoromethyl group is also highly deshielded and will appear as a quartet.

-

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is a simple yet powerful tool for confirming the presence of the trifluoromethyl group.

Table 3: Predicted ¹⁹F NMR Chemical Shift

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CF₃ | -70 to -75 | s |

-

Rationale: The chemical shift is characteristic of a trifluoroacetyl group. It will appear as a singlet as there are no neighboring fluorine or hydrogen atoms to cause splitting.

Visualization of NMR Assignments

Caption: Molecular structure with atom numbering for NMR correlation.

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol for IR Data Acquisition

Caption: Workflow for IR spectral acquisition and analysis.

Predicted IR Absorption Frequencies

The IR spectrum of 1-(3-Chloropyridin-4-yl)-2,2,2-trifluoroethanone will be dominated by strong absorptions from the carbonyl and trifluoromethyl groups.

Table 4: Predicted Characteristic IR Absorption Bands

| Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3050 - 3150 | Medium |

| C=O stretch (ketone) | 1720 - 1740 | Strong |

| Aromatic C=C and C=N stretch | 1550 - 1600 | Medium-Strong |

| C-F stretch | 1100 - 1300 | Very Strong |

| C-Cl stretch | 700 - 800 | Medium |

-

Rationale:

-

C=O Stretch: The electron-withdrawing trifluoromethyl group increases the frequency of the carbonyl stretch compared to a typical ketone.

-

C-F Stretch: The C-F bonds give rise to very strong and characteristic absorptions in the fingerprint region.

-

Aromatic Stretches: The pyridine ring will show characteristic absorptions for aromatic C-H and ring stretching vibrations.

-

Mass Spectrometry (MS): Unraveling the Molecular Mass and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Experimental Protocol for MS Data Acquisition

A common technique for volatile compounds is Electron Ionization (EI).

Step-by-Step Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This will cause ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions to generate the mass spectrum.

Predicted Mass Spectrum and Fragmentation Pathways

The mass spectrum will show the molecular ion peak and several characteristic fragment ions.

Table 5: Predicted Major Fragments in the EI Mass Spectrum

| m/z | Proposed Fragment |

| 209/211 | [M]⁺ (Molecular ion) |

| 181/183 | [M - CO]⁺ |

| 140 | [M - CF₃]⁺ |

| 112/114 | [3-chloropyridin-4-yl]⁺ |

| 69 | [CF₃]⁺ |

-

Rationale:

-

Molecular Ion: The molecular ion peak will appear as a doublet (at m/z 209 and 211) with an approximate 3:1 intensity ratio, which is characteristic of the presence of one chlorine atom.

-

α-Cleavage: The bond between the carbonyl group and the trifluoromethyl group is prone to cleavage, leading to the formation of the [M - CF₃]⁺ ion (m/z 140) and the [CF₃]⁺ ion (m/z 69).

-

Loss of CO: The molecular ion can lose a molecule of carbon monoxide to give the [M - CO]⁺ fragment.

-

Visualization of Fragmentation Pathways

Caption: Proposed major fragmentation pathways in EI-MS.

Conclusion